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An In-depth Examination of a Selective Late Sodium Current Inhibitor for Cardiac Arrhythmias

Abstract
Eleclazine (GS-6615) is a novel, potent, and selective inhibitor of the late sodium current

(INaL) developed by Gilead Sciences for the potential treatment of cardiac arrhythmias,

particularly Long QT Syndrome Type 3 (LQT3).[1] Enhanced INaL is a key pathophysiological

driver in several cardiac channelopathies, leading to action potential prolongation, early

afterdepolarizations, and subsequent arrhythmias. This technical guide provides a

comprehensive overview of the discovery, synthesis, mechanism of action, and key

experimental protocols associated with Eleclazine, intended for researchers, scientists, and

drug development professionals.

Introduction: The Late Sodium Current and its
Pathophysiological Role
The cardiac action potential is initiated by a rapid, transient influx of sodium ions through

voltage-gated sodium channels (Nav1.5), known as the peak sodium current. However, a small

fraction of these channels fails to inactivate completely, giving rise to a persistent or "late"

sodium current (INaL) that continues throughout the plateau phase of the action potential.

Under normal physiological conditions, the INaL is very small. However, in pathological states

such as Long QT Syndrome Type 3 (LQT3), ischemic heart disease, and heart failure, the INaL
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can be significantly enhanced.[2] This augmented inward current delays cardiac repolarization,

prolongs the action potential duration (APD), and can lead to a pro-arrhythmic state

characterized by early afterdepolarizations (EADs) and triggered arrhythmias. Therefore,

selective inhibition of the late sodium current represents a promising therapeutic strategy for

the management of these cardiac disorders.

Discovery and Rationale for Development of
Eleclazine
Eleclazine (formerly GS-6615) was developed by Gilead Sciences as a second-generation late

sodium current inhibitor with improved potency and selectivity over earlier compounds like

ranolazine.[3] The primary goal was to create a molecule that could effectively target the

enhanced INaL associated with pathological conditions without significantly affecting the peak

sodium current, which is crucial for normal cardiac conduction. By selectively inhibiting the late

component, Eleclazine aims to normalize the action potential duration and suppress

arrhythmias with a reduced risk of pro-arrhythmic effects often associated with non-selective

sodium channel blockers.

Chemical Synthesis of Eleclazine
Eleclazine is chemically known as 4-(pyrimidin-2-ylmethyl)-7-(4-(trifluoromethoxy)phenyl)-3,4-

dihydrobenzo[f][4]oxazepin-5(2H)-one.[5] While the specific, proprietary synthesis protocol from

Gilead Sciences is not publicly detailed, the synthesis of the 3,4-dihydrobenzo[f][4]oxazepin-

5(2H)-one core and similar derivatives has been described in the chemical literature. The

synthesis would likely involve a multi-step process culminating in the coupling of the pyrimidin-

2-ylmethyl moiety and the 4-(trifluoromethoxy)phenyl group to the core benzoxazepinone

structure.

A plausible synthetic approach could involve the initial construction of the 3,4-dihydrobenzo[f]

[6][4]oxazepin-5(2H)-one scaffold, followed by N-alkylation with 2-(chloromethyl)pyrimidine and

a Suzuki or similar cross-coupling reaction to introduce the 4-(trifluoromethoxy)phenyl group at

the 7-position.

Mechanism of Action
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Eleclazine is a potent and selective inhibitor of the late sodium current (INaL) mediated by the

Nav1.5 channel.[1] In pathological conditions where INaL is enhanced, Eleclazine binds to the

sodium channel and preferentially inhibits this persistent current. This action shortens the

prolonged action potential duration, reduces the temporal dispersion of repolarization, and

suppresses the triggers for cardiac arrhythmias.[5]

A key feature of Eleclazine is its high selectivity for the late INa over the peak INa. This

selectivity is crucial for its therapeutic window, as significant inhibition of the peak current could

lead to conduction abnormalities and other adverse cardiac effects.
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Figure 1: Pathophysiological cascade of enhanced late sodium current and the inhibitory action

of Eleclazine.

Pharmacological Profile
The pharmacological activity of Eleclazine has been characterized in various preclinical

models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Eleclazine

Parameter Species Cell Type Value Reference(s)

IC50 (Late INa) Rabbit
Ventricular

Myocytes
0.7 µM [2]

IC50 (Late INa) Porcine Atrial Myocytes 736 ± 67 nM

IC50 (Potassium

Current)
- - ~14.2 µM [3]

IC50 (Sodium

Current in

hiPSC-CMs)

Human
iPSC-

Cardiomyocytes
2.5 µM [3]

Table 2: Preclinical Efficacy of Eleclazine

Model Species Effect Dosage Reference(s)

Epinephrine-

induced APBs
Porcine >3-fold reduction 0.9 mg/kg (IV)

Epinephrine/Acet

ylcholine-induced

AF

Porcine
Suppression in

all animals tested

0.3 and 0.9

mg/kg (IV)

ATX-II Induced

Arrhythmias
Rabbit Suppression 0.03 and 0.3 µM [5]

Key Preclinical and Clinical Findings
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Preclinical studies in rabbit and porcine models of cardiac arrhythmia have demonstrated the

efficacy of Eleclazine in suppressing arrhythmias and normalizing cardiac repolarization.[5]

These studies often utilize Anemone Toxin II (ATX-II), a potent enhancer of the late sodium

current, to mimic the pathophysiology of LQT3.[2]

Clinical trials have investigated the safety and efficacy of Eleclazine in patients with LQT3.

While some studies showed a shortening of the QTc interval, the overall clinical development

program for Eleclazine has faced challenges, and some trials were terminated.

Detailed Experimental Protocols
Measurement of Late Sodium Current via Whole-Cell
Patch Clamp
This protocol is adapted from standard electrophysiological techniques used to characterize ion

channel function.[6]

Objective: To measure the peak and late sodium currents in isolated cardiomyocytes or

heterologous expression systems (e.g., HEK293 cells expressing Nav1.5).

Materials:

Isolated cardiomyocytes or cultured cells expressing Nav1.5

Patch-clamp amplifier and data acquisition system

Borosilicate glass capillaries for pipette fabrication

Extracellular solution (e.g., Tyrode's solution)

Intracellular (pipette) solution containing appropriate ions and buffers

Pharmacological agents (e.g., Eleclazine, TTX for current subtraction)

Procedure:

Prepare isolated cardiomyocytes or culture cells on glass coverslips.
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Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with intracellular solution.

Establish a giga-ohm seal between the patch pipette and the cell membrane.

Rupture the cell membrane to achieve the whole-cell configuration.

Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding

the cell at a negative potential (e.g., -100 mV) to ensure the availability of sodium channels,

followed by a depolarizing step (e.g., to -10 mV for 300 ms) to activate the channels.

Record the resulting currents. The peak inward current is the peak INa, and the sustained

current measured towards the end of the depolarizing pulse (e.g., average of the last 100

ms) is the late INa.[6]

To isolate the sodium current, perform experiments in the presence and absence of a

specific sodium channel blocker like tetrodotoxin (TTX) and use subtraction.

Apply Eleclazine at various concentrations to determine its effect on both peak and late INa

and to calculate the IC50.

Experimental Workflow: Whole-Cell Patch Clamp
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Figure 2: Workflow for whole-cell patch clamp measurement of sodium currents.

In Vivo Model of LQT3 using Anemone Toxin II (ATX-II)
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This protocol describes the induction of an LQT3 phenotype in an animal model to test the

efficacy of anti-arrhythmic compounds.[2]

Objective: To create an in vivo model of enhanced late sodium current and arrhythmia

susceptibility to evaluate the effects of Eleclazine.

Materials:

Animal model (e.g., rabbit, guinea pig)

Anemone Toxin II (ATX-II)

Anesthesia and surgical equipment

ECG recording system

Intravenous infusion setup

Procedure:

Anesthetize the animal according to approved institutional protocols.

Implant ECG leads to monitor cardiac electrical activity.

Establish intravenous access for drug administration.

Record baseline ECG for a sufficient period.

Administer a continuous infusion or bolus injection of ATX-II at a concentration known to

enhance the late sodium current (e.g., 3 nM).[5]

Monitor the ECG for changes indicative of an LQT3 phenotype, such as QT interval

prolongation and the occurrence of arrhythmias.

Once a stable pro-arrhythmic state is achieved, administer Eleclazine intravenously.

Continuously record the ECG to assess the effect of Eleclazine on the QT interval and

arrhythmia burden.
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Analyze the ECG data to quantify the effects of Eleclazine.

Conclusion
Eleclazine is a highly selective inhibitor of the late sodium current that has shown promise in

preclinical models of cardiac arrhythmia. Its development highlights the therapeutic potential of

targeting the enhanced INaL in conditions such as Long QT Syndrome Type 3. The

experimental protocols detailed in this guide provide a framework for researchers to further

investigate the properties of Eleclazine and other late sodium current inhibitors. While clinical

development has faced obstacles, the scientific foundation for selective INaL inhibition remains

a compelling area of cardiovascular research.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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